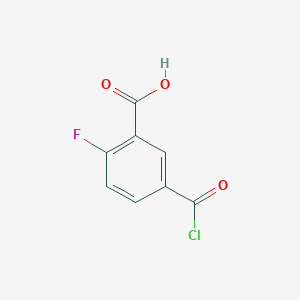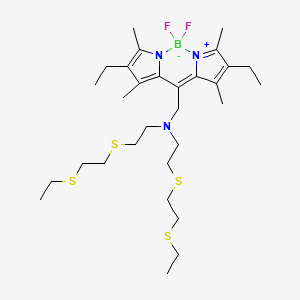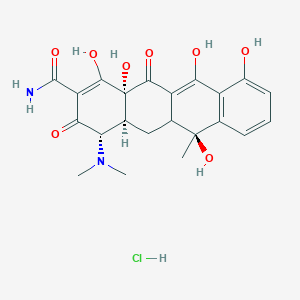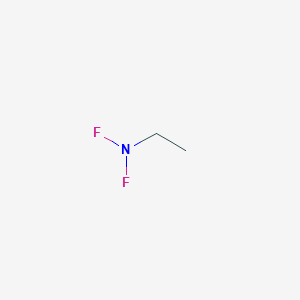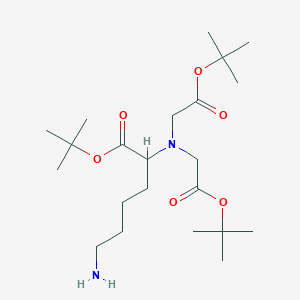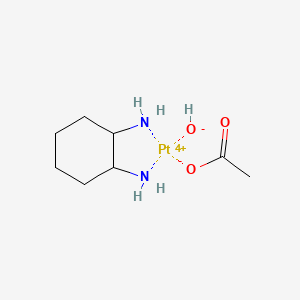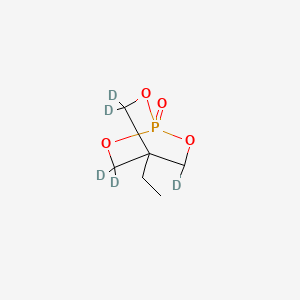
10-Hydroxy Naltrexone Methyl Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Hydroxy Naltrexone Methyl Ether is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy Naltrexone Methyl Ether typically involves the modification of naltrexone through a series of chemical reactions. . The reaction conditions often involve the use of oxidizing agents and methylating reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
10-Hydroxy Naltrexone Methyl Ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The methyl ether group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can yield various alkyl or aryl ethers .
科学研究应用
10-Hydroxy Naltrexone Methyl Ether has several scientific research applications, including:
作用机制
The mechanism of action of 10-Hydroxy Naltrexone Methyl Ether involves its interaction with opioid receptors, primarily the mu-opioid receptor. By binding to these receptors, it acts as an antagonist, blocking the effects of endogenous opioids and opioid drugs. This leads to a reduction in the euphoric and reinforcing effects of opioids, making it useful in the treatment of dependence .
相似化合物的比较
Similar Compounds
Naltrexone: The parent compound, used widely in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A quaternary derivative of naltrexone, used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist, commonly used in emergency settings to reverse opioid overdoses.
Uniqueness
10-Hydroxy Naltrexone Methyl Ether is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy and reduce side effects in clinical applications .
属性
分子式 |
C21H25NO5 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,13-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16?,18-,19+,20+,21-/m1/s1 |
InChI 键 |
JAERZOFTLPSTBG-NDSPWTRSSA-N |
手性 SMILES |
COC1=C2C3=C(C=C1)C([C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)O |
规范 SMILES |
COC1=C2C3=C(C=C1)C(C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


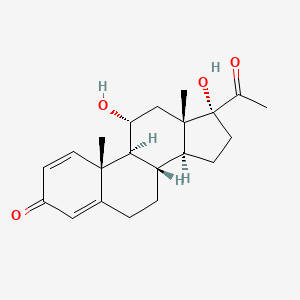
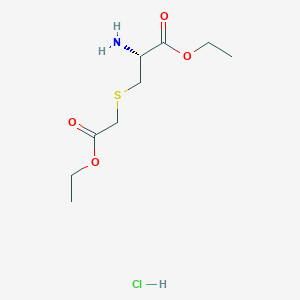
![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)
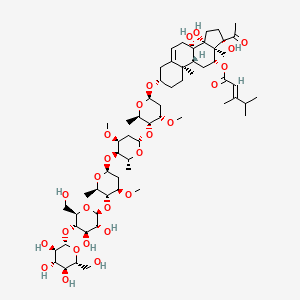
![1-[(3aR,4S,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B13408251.png)
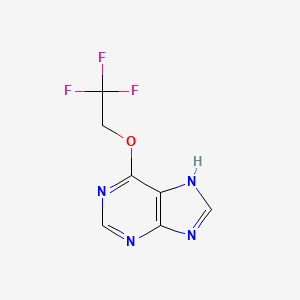
![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)
